molecular formula C9H8N2O B8052437 N-(6-ethynylpyridin-2-yl)acetamide

N-(6-ethynylpyridin-2-yl)acetamide

Cat. No. B8052437
M. Wt: 160.17 g/mol
InChI Key: VNHLYLCISUTYJM-UHFFFAOYSA-N
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Patent
US07737279B2

Procedure details

Anhydrous potassium carbonate (110 mg, 0.8 mmoles) was added to a solution of N-(6-((trimethylsilyl)ethynyl)pyridine-2-yl)acetamide (1.86 g, 8 mmol) in 20 ml anhydrous methanol. The reaction mixture was stirred at room temperature for fifteen minutes then filtered. The filtrate was concentrated in vacuo. The crude product mixture was chromatographed on Silica Gel (230-400 Mesh) eluting with 2.5% MeOH/98% CH2Cl2 to yield A436.1 as an off-white solid. (770 mg, 60% yield). M+H+=218.20 1H NMR (400 MHz) MEOD δ 8.13 (m, 1H), 7.75 (m, 1H), 7.27 (m, 1H), 3.65 (s, 1H), 2.18 (s, 3H).
Quantity
110 mg
Type
reactant
Reaction Step One
Name
N-(6-((trimethylsilyl)ethynyl)pyridine-2-yl)acetamide
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[Si]([C:11]#[C:12][C:13]1[N:18]=[C:17]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:15][CH:14]=1)(C)C>CO>[C:12]([C:13]1[N:18]=[C:17]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:15][CH:14]=1)#[CH:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
N-(6-((trimethylsilyl)ethynyl)pyridine-2-yl)acetamide
Quantity
1.86 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=CC(=N1)NC(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for fifteen minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
then filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product mixture was chromatographed on Silica Gel (230-400 Mesh)
WASH
Type
WASH
Details
eluting with 2.5% MeOH/98% CH2Cl2
CUSTOM
Type
CUSTOM
Details
to yield A436.1 as an off-white solid

Outcomes

Product
Name
Type
Smiles
C(#C)C1=CC=CC(=N1)NC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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